molecular formula C13H25ClN2O3 B3114415 Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate CAS No. 201282-04-4

Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate

Cat. No.: B3114415
CAS No.: 201282-04-4
M. Wt: 292.8 g/mol
InChI Key: DHQOZFQGPYEETI-UHFFFAOYSA-N
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Description

Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate: is a chemical compound with the molecular formula C13H25ClN2O3 and a molecular weight of 292.8 g/mol . It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the carbamate group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (6-(2-chloroacetamido)hexyl)carbamate is used as a protecting group for amines. It helps in the synthesis of complex molecules by temporarily masking reactive amine groups .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in various biochemical assays .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(4,4-dimethyl-1-(methylamino)pentan-3-yl)carbamate
  • tert-Butyl N-{[1-(bromomethyl)cyclobutyl]methyl}carbamate
  • tert-Butyl N-(3-(piperazin-1-yl)cyclopentyl)carbamate

Uniqueness

Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate is unique due to its specific structure, which combines a chloroacetamido group with a carbamate protecting group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[6-[(2-chloroacetyl)amino]hexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25ClN2O3/c1-13(2,3)19-12(18)16-9-7-5-4-6-8-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQOZFQGPYEETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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